molecular formula C8H19NO B13210116 2-(Aminomethyl)-1-methoxy-4-methylpentane

2-(Aminomethyl)-1-methoxy-4-methylpentane

Cat. No.: B13210116
M. Wt: 145.24 g/mol
InChI Key: ADYOQOGJQNMMLR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-methoxy-4-methylpentane is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and a methyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-methoxy-4-methylpentane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylpentan-1-ol with formaldehyde and ammonia under acidic conditions to form the aminomethyl group. The methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are often used to facilitate the reactions. The process may also include purification steps such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-methoxy-4-methylpentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(Aminomethyl)-1-methoxy-4-methylpentane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1-methoxy-4-methylpentane exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group may enhance the compound’s solubility and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Shares the aminomethyl group but has a phenol ring instead of a pentane backbone.

    2-(Aminomethyl)indole: Contains an indole ring, making it structurally different but functionally similar.

    2-(Aminomethyl)pyridine: Features a pyridine ring, offering different chemical properties and reactivity.

Uniqueness

2-(Aminomethyl)-1-methoxy-4-methylpentane is unique due to its specific combination of functional groups and its pentane backbone. This structure provides distinct chemical properties, such as solubility and reactivity, which can be advantageous in various applications compared to its similar compounds.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-(methoxymethyl)-4-methylpentan-1-amine

InChI

InChI=1S/C8H19NO/c1-7(2)4-8(5-9)6-10-3/h7-8H,4-6,9H2,1-3H3

InChI Key

ADYOQOGJQNMMLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN)COC

Origin of Product

United States

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